O-(2,4-dichlorophenyl)hydroxylamine
Description
Contextualization within the Landscape of O-Substituted Hydroxylamines
O-substituted hydroxylamines are a class of compounds derived from hydroxylamine (B1172632) (NH2OH) where an organic group replaces the hydrogen on the oxygen atom. britannica.com These compounds are versatile reagents in organic synthesis. For instance, they can be used as aminating agents to introduce a nitrogen atom into a molecule. researchgate.netrsc.org
The development of new synthetic methods has made a wide variety of O-substituted hydroxylamines more accessible. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for example, provide an efficient way to form the C–O bond between an aryl group and the hydroxylamine nitrogen. nih.govorganic-chemistry.org This has opened up new possibilities for creating novel O-arylhydroxylamines, including those that were previously difficult to synthesize. organic-chemistry.org These compounds serve as important building blocks for various heterocyclic structures and bioactive molecules. nih.gov
O-substituted hydroxylamines are known to participate in a range of chemical transformations. They can react with carbonyl compounds like aldehydes and ketones to form oximes. evitachem.combritannica.com They can also undergo rearrangements, such as the evitachem.comevitachem.com-sigmatropic rearrangement, to form new carbon-carbon or carbon-nitrogen bonds, a key step in the synthesis of complex molecules like benzofurans. organic-chemistry.orgthieme-connect.comnih.gov
Significance of the 2,4-Dichlorophenyl Moiety in Organic Chemistry
The 2,4-dichlorophenyl group is a common structural motif in many organic molecules, particularly in pharmaceuticals and agrochemicals. guidechem.com The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity. Chlorine atoms are electron-withdrawing, which can affect the acidity or basicity of nearby functional groups and influence how the molecule interacts with biological targets.
This substitution pattern is found in a number of compounds with diverse biological activities, including antifungal and anticancer agents. nih.govnih.gov For example, several 1,2,4-triazole (B32235) derivatives containing a 2,4-dichlorophenyl group have shown potent antifungal activity. nih.gov The specific positioning of the chlorine atoms at the 2 and 4 positions can be crucial for a compound's biological efficacy.
Overview of Research Trajectories for Arylhydroxylamine Scaffolds
Arylhydroxylamines are important intermediates in the synthesis of a wide range of nitrogen-containing compounds. thieme.deresearchgate.net Research in this area is focused on developing new and more efficient ways to synthesize these molecules and on exploring their applications in creating novel chemical structures.
One major research direction is the development of new catalytic methods for the synthesis of arylhydroxylamines. While traditional methods often involve the reduction of nitroarenes, these reactions can sometimes lead to the formation of undesired byproducts. google.comnih.govmdpi.com Modern approaches, such as photoredox catalysis, offer milder and more selective routes to these compounds. thieme.deresearchgate.net
Another key area of investigation is the use of arylhydroxylamines in the synthesis of heterocyclic compounds. organic-chemistry.orgthieme-connect.com As mentioned earlier, O-arylhydroxylamines can be converted into benzofurans, which are important structural motifs in many biologically active molecules. organic-chemistry.orgthieme-connect.com Researchers are also exploring the use of arylhydroxylamines in other types of cyclization reactions to create a diverse range of heterocyclic systems. Furthermore, recent studies have shown that N-arylhydroxylamines can be coupled with other nitrogen-containing compounds to form N-N bonds, leading to the synthesis of unsymmetrical hydrazines. nih.gov
Physicochemical Properties of O-(2,4-Dichlorobenzyl)hydroxylamine
| Property | Value | Unit |
| Boiling Point | 281 | °C |
| Melting Point | 91.8 | °C |
| Flash Point | 95.4 | °C |
| Density | 1.30 | g/cm³ |
| Water Solubility | 8.49e-4 | mol/L |
| Vapor Pressure | 1.20e-2 | mmHg |
| LogKow: Octanol-Water | 2.36 | |
| pKa (basic) | 3.83 |
This data is based on experimental and predicted values for the related compound O-(2,4-Dichlorobenzyl)hydroxylamine. epa.gov
Structure
2D Structure
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
O-(2,4-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(10-9)5(8)3-4/h1-3H,9H2 |
InChI Key |
LXJLVXUEOSGHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)ON |
Origin of Product |
United States |
Synthetic Methodologies for O 2,4 Dichlorophenyl Hydroxylamine and Analogues
Direct Synthesis Approaches to O-(2,4-Dichlorophenyl)hydroxylamine
The direct synthesis of this compound primarily relies on the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the dichlorinated benzene (B151609) ring is exploited. evitachem.com
Nucleophilic Substitution Reactions Involving Substituted Halobenzenes and Hydroxylamine (B1172632) Salts
A foundational method for synthesizing this compound involves the reaction of a suitably substituted halobenzene, such as 2,4-dinitrochlorobenzene, with a hydroxylamine salt. evitachem.comchemicalbook.com The presence of electron-withdrawing groups, like nitro groups, at the ortho and para positions of the halobenzene significantly activates the ring towards nucleophilic attack by the hydroxylamine. libretexts.orgshaalaa.com This enhanced reactivity is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov The reaction of 2,4-dinitrochlorobenzene with t-butyl N-hydroxycarbamate in the presence of potassium hydroxide (B78521), followed by acidolysis, yields the corresponding O-arylhydroxylamine. chemicalbook.comresearchgate.net
Another approach involves the electrochemical amination of chlorobenzene (B131634) derivatives. Studies on the amination of chlorobenzene using hydroxylamine have shown the formation of various chloroanilines and chlorophenylenediamines, indicating the complexity of controlling regioselectivity in such reactions. stackexchange.com
Reaction Conditions and Optimization Strategies
The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of a base.
For instance, the reaction of 2,4-dinitrochlorobenzene with t-butyl N-hydroxycarbamate is typically carried out in absolute ethanol (B145695) at room temperature with potassium hydroxide as the base. chemicalbook.com The subsequent removal of the t-butyl protecting group is achieved using trifluoroacetic acid. chemicalbook.com
In palladium-catalyzed O-arylation reactions, which represent a more modern approach, the choice of ligand is critical. Bulky biarylphosphine ligands have been shown to promote the desired C-O reductive elimination under relatively mild conditions. nih.govorganic-chemistry.org The solvent also plays a crucial role; for example, in some palladium-catalyzed couplings, toluene (B28343) is used as the solvent with cesium carbonate as the base at 80°C. organic-chemistry.org
Temperature control is also vital. The initial reaction to form an iminoester hydrohalide, a potential intermediate, is generally conducted at low temperatures, between -10°C and +30°C. google.com Subsequent steps may require different temperature profiles to ensure optimal yield and purity of the final product.
General Strategies for O-Arylation of Hydroxylamines
Beyond the direct synthesis of this compound, general strategies for the O-arylation of hydroxylamines provide broader access to a range of O-arylhydroxylamine derivatives. These methods often involve the use of protected hydroxylamine precursors to control the reactivity and regioselectivity of the arylation.
Alkylation of N-Hydroxycarbamates with Halonitrobenzenes to form O-Arylhydroxylamine Precursors
A widely used strategy involves the alkylation of N-hydroxycarbamates with activated halonitrobenzenes. chemicalbook.comresearchgate.netorganic-chemistry.org For example, t-butyl N-hydroxycarbamate can be reacted with 2,4-dinitrochlorobenzene to form t-butyl N-(2,4-dinitrophenoxy)carbamate. chemicalbook.comresearchgate.net This intermediate is then subjected to acidolysis, typically with trifluoroacetic acid, to cleave the carbamate (B1207046) protecting group and yield the desired O-(2,4-dinitrophenyl)hydroxylamine. chemicalbook.comresearchgate.net This two-step process allows for the controlled formation of the O-aryl bond. The reaction conditions for the initial alkylation are crucial; for instance, using sodium bicarbonate in DMF at 60°C leads to O-alkylation, whereas higher temperatures (80-85°C) without a base can result in N-alkylation. chemicalbook.com
More recent advancements include copper-catalyzed N-arylation of hydroxylamines with aryl iodides, which tolerates a wide range of functional groups and proceeds under mild conditions. organic-chemistry.org Palladium-catalyzed methods have also been developed for the O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with aryl halides, offering short reaction times and broad substrate scope. nih.govorganic-chemistry.orgnih.gov
Intermediacy of Iminoester Hydrohalides in O-Substituted Hydroxylamine Synthesis
An alternative synthetic route to O-substituted hydroxylamines involves the use of iminoester hydrohalides as key intermediates. google.comgoogle.com This process begins with the reaction of a nitrile with an alcohol in the presence of a hydrogen halide (like HCl) to form the corresponding iminoester hydrohalide. google.com This intermediate is then reacted with a hydroxylamine salt in an aqueous suspension of a carbonate or bicarbonate at low temperatures (-20°C to -5°C). google.com The resulting hydroximic acid ester is subsequently O-alkylated to produce the final O-substituted hydroxylamine. google.com This multi-step process offers a versatile method for preparing a variety of O-substituted hydroxylamines.
Green Chemistry Approaches and Process Intensification in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods, in line with the principles of green chemistry. researchgate.net This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste. researchgate.net
For the synthesis of hydroxylamine derivatives, green approaches include ultrasound-assisted synthesis in aqueous systems, which can significantly reduce reaction times from hours to minutes and allows for reactions to be conducted at room temperature. evitachem.com The use of water or ethanol/water mixtures as solvents instead of more hazardous options like dichloromethane (B109758) or DMF is a key advantage of these methods. evitachem.com
Another green strategy is the hydrogenation of nitroaromatics using supported platinum catalysts to selectively produce N-aryl hydroxylamines. rsc.org These reactions can be carried out under a hydrogen atmosphere at room temperature, with the addition of amines and dimethyl sulfoxide (B87167) to promote the conversion and inhibit over-hydrogenation, respectively. rsc.org
Solvent-free "grindstone chemistry" has also emerged as a green method for the synthesis of oximes, which are related to hydroxylamines, by simply grinding the reactants together at room temperature, often with a catalyst like bismuth(III) oxide. d-nb.info This approach minimizes waste and energy usage. d-nb.info Additionally, the use of task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, provides a green and selective method for the preparation of N,N-disubstituted hydroxylamines from secondary amines. organic-chemistry.org These innovative approaches highlight the ongoing efforts to make the synthesis of this compound and its analogues more sustainable and efficient.
Chemical Reactivity and Mechanistic Investigations of O 2,4 Dichlorophenyl Hydroxylamine
General Reactivity Profiles of O-Arylhydroxylamines
O-Arylhydroxylamines are a class of hydroxylamine (B1172632) derivatives where the oxygen atom is attached to an aryl group. organic-chemistry.org The nature of the aryl group significantly influences the reactivity of the O-N bond. Electron-withdrawing groups on the aryl ring, such as the chloro- substituents in O-(2,4-dichlorophenyl)hydroxylamine, enhance the electrophilicity of the nitrogen atom, making it more susceptible to nucleophilic attack. nih.gov
These compounds are known to participate in a variety of reactions, including:
Electrophilic Amination: Transfer of an amino group to nucleophiles. nih.gov
Rearrangement Reactions: Such as the nih.govnih.gov-sigmatropic rearrangement to form aminophenol derivatives. acs.org
Redox Reactions: They can be involved in oxidation-reduction processes.
The reactivity of O-arylhydroxylamines can also be tuned by the choice of catalyst. For instance, palladium-catalyzed O-arylation of hydroxylamine equivalents provides access to a wide range of O-arylhydroxylamines that might be otherwise difficult to prepare. nih.govorganic-chemistry.org
Role as Electrophilic Aminating Agents
O-Arylhydroxylamines, including this compound, function as electrophilic aminating agents. nih.gov This means they can deliver an amino group (NH2) to a nucleophilic center. The general structure for these reagents is R2N-X, where X is an electron-withdrawing group that acts as a leaving group upon nucleophilic attack. nih.gov
Amination of C-Nucleophiles
O-Arylhydroxylamines are capable of aminating carbon-based nucleophiles. This includes organometallic reagents like diorganozinc and Grignard reagents. nih.govwiley-vch.de Copper-catalyzed reactions have been shown to be effective for the amination of diorganozinc reagents using O-benzoyl hydroxylamines, which are structurally related to O-arylhydroxylamines. nih.gov These reactions can produce tertiary and secondary amines in good yields. nih.gov The process is tolerant of significant steric hindrance. nih.gov
Transition-metal-free electrophilic aminations of various organometallic reagents with O-2,4,6-trimethylbenzoyl hydroxylamines have also been reported, highlighting the versatility of these reagents in forming C-N bonds. uni-muenchen.de
Amination of N-Nucleophiles (e.g., Pyridines, Imidazoles)
Nitrogen-containing heterocycles, such as pyridines and imidazoles, are important structural motifs in many biologically active molecules. O-Arylhydroxylamines serve as valuable reagents for the N-amination of these heterocycles. For example, O-(2,4-dinitrophenyl)hydroxylamine has been used for the N-amination of various substituted pyridines. nih.gov The resulting N-aminopyridinium salts can be further functionalized.
The efficiency of amination can be influenced by the leaving group on the hydroxylamine. A comparison between O-(2,4-dinitrophenyl)hydroxylamine and O-mesitylenesulfonylhydroxylamine (MSH) has shown differences in their aminating efficiency. nih.gov
Mechanisms of N-Iminopyridium Ylide Formation
N-iminopyridinium ylides are versatile intermediates in organic synthesis. They can be generated from the N-amination of pyridines using electrophilic aminating agents like O-arylhydroxylamines. The reaction proceeds through the nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic nitrogen of the hydroxylamine derivative. This is followed by elimination of the leaving group (e.g., the 2,4-dichlorophenoxide). The resulting N-aminopyridinium salt can then be deprotonated by a base to form the N-iminopyridinium ylide.
These ylides have been employed as monodentate directing groups in transition-metal-catalyzed reactions, such as the cobalt-catalyzed annulation of sp2 C-H bonds with alkynes. nih.govrsc.org In these reactions, the pyridine moiety of the ylide can act as an internal oxidant and is cleaved during the catalytic cycle. nih.govrsc.org
Participation in Oxime Ligation Reactions
Oxime ligation is a chemoselective reaction that forms an oxime bond from the reaction of an alkoxyamine with an aldehyde or ketone. nih.gov While this compound itself is an alkoxyamine, its primary utility lies in electrophilic amination. However, the broader class of hydroxylamine derivatives is central to oxime ligation.
The mechanism involves a proton-catalyzed nucleophilic attack of the alkoxyamine on the carbonyl carbon. nih.gov This is followed by dehydration to form the stable oxime linkage. nih.gov The pH of the reaction medium is crucial, as excessive acidity can protonate the alkoxyamine, rendering it non-nucleophilic. nih.govyoutube.com
Formation of Nitroso Compounds
The oxidation of N-substituted hydroxylamines is a common method for preparing nitroso compounds (R-N=O). nih.gov A variety of oxidizing agents can be employed for this transformation. nih.gov In some instances, the reaction between an aromatic nitro compound and a hydroxylamine in an alkaline solution can lead to the formation of both aromatic and aliphatic nitroso compounds, although these are often unstable intermediates that react further. rsc.org For example, the initial reaction can be represented as: ArNO2 + RNHOH → ArNO + RNO + H2O. rsc.org
The controlled oxidation of hydroxylamine compounds to their corresponding nitroso derivatives can also be achieved using molecular oxygen in the presence of specific catalysts. google.com
Proposed Reaction Pathways for Complex Transformations Involving O-Substituted Hydroxylamines
The reactivity of O-substituted hydroxylamines, particularly those bearing electron-withdrawing groups such as the 2,4-dichlorophenyl moiety, is characterized by a rich and complex array of transformations. These reactions often proceed through intricate mechanistic pathways, leading to the formation of diverse molecular architectures. Key transformations include rearrangements, cyclizations, and fragmentation reactions, which are often initiated by the inherent reactivity of the N-O bond and the nucleophilic or electrophilic nature of the hydroxylamine functionality.
One of the prominent reaction pathways for O-aryl hydroxylamines involves sigmatropic rearrangements . A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement observed in N-arylated O-cyclopropyl hydroxamates. nih.gov In these reactions, the N-aryl O-cyclopropyl hydroxamate undergoes a rearrangement, followed by a cyclization and rearomatization cascade to yield substituted tetrahydroquinolines. nih.gov It has been observed that substrates with electron-deficient aromatic rings, a characteristic shared by this compound, can successfully undergo this transformation, although they may require longer reaction times compared to their electron-rich counterparts. nih.gov This suggests that a similar pathway could be accessible for derivatives of this compound.
Cyclization reactions represent another significant class of transformations for O-substituted hydroxylamines, often leading to the synthesis of valuable N-heterocycles. mdpi.com The cleavage of the weak N-O bond is a common initiating step in these cyclizations. mdpi.com For instance, the ortho-selective amination of arene carboxylic acids can be achieved through the rearrangement of acyl O-hydroxylamines. researchgate.net Mechanistic studies of such reactions suggest the possibility of at least two parallel pathways, especially in the presence of an iron catalyst: one involving an iron-nitrenoid intermediate and another proceeding via a radical chain mechanism. researchgate.net These pathways highlight the potential for this compound to serve as a precursor for intramolecular C-H amination, leading to the formation of cyclic products.
Furthermore, O-substituted hydroxylamines can act as versatile precursors for the synthesis of various N-heterocycles through transition-metal-catalyzed or radical-mediated cyclizations. mdpi.com The specific reaction pathway and resulting product are often influenced by the nature of the catalyst, the substrate, and the reaction conditions. For example, the reaction of O-acyl hydroxylamines can be directed towards different cyclization products depending on the chosen catalytic system. researchgate.net
The following table summarizes key complex transformations involving O-substituted hydroxylamines and the proposed mechanistic features, which could be extrapolated to understand the reactivity of this compound.
| Transformation Type | Substrate Class | Key Mechanistic Feature | Resulting Product Class | Reference |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | N-Aryl O-cyclopropyl hydroxamates | Di-heteroatom researchgate.netresearchgate.net-rearrangement cascade | Substituted tetrahydroquinolines | nih.gov |
| Ortho-Selective Amination | Acyl O-hydroxylamines | Iron-nitrenoid intermediate or radical chain pathway | Aniline derivatives | researchgate.net |
| N-Heterocycle Synthesis | Oximes and Hydroxylamines | Transition-metal-catalyzed or radical-mediated N-O bond cleavage and cyclization | Various N-heterocycles (e.g., aziridines, pyrrolines) | mdpi.com |
These examples from the literature provide a framework for predicting the complex reaction pathways of this compound. The presence of the electron-withdrawing dichlorophenyl group is expected to significantly influence the electronic properties of the hydroxylamine moiety, thereby affecting the feasibility and outcome of these transformations. Further dedicated mechanistic studies on this compound are necessary to fully elucidate its unique reactivity profile.
Theoretical and Computational Studies of O 2,4 Dichlorophenyl Hydroxylamine
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like O-(2,4-dichlorophenyl)hydroxylamine. These calculations allow for the detailed examination of various molecular characteristics.
Conformational Analysis and Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. lumenlearning.com For this compound, this analysis helps in understanding how the molecule orients itself in three-dimensional space. The stability of different conformers is influenced by steric and electronic effects. evitachem.com
Computational methods can determine the energies of various possible conformers, identifying the most stable (lowest energy) structures. nih.gov The geometry of these conformers is optimized to ensure they represent energy minima. nih.gov This analysis is fundamental for predicting the molecule's behavior in chemical reactions. lumenlearning.com
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. numberanalytics.comwikipedia.org
For this compound, FMO theory can predict its reactivity towards other chemical species. The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile, donating electrons. ucsb.edu Conversely, the energy and localization of the LUMO suggest its capacity to act as an electrophile, accepting electrons. ucsb.edu While powerful, FMO theory has limitations, especially in complex molecules where orbitals can be delocalized over a large portion of the structure. nih.gov
Electronic Structure and Charge Distribution Analysis
Understanding the electronic structure and charge distribution of this compound is essential for predicting its chemical behavior. Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used for this purpose.
Natural Bond Orbital (NBO) Study: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. nih.govnih.gov It helps in understanding the interactions between different parts of the molecule and the delocalization of electron density. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. nih.govnih.gov It indicates regions that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Impact of the 2,4-Dichlorophenyl Substituent on Electronic and Photophysical Properties
The presence of the 2,4-dichlorophenyl group significantly influences the electronic and photophysical properties of the hydroxylamine (B1172632) moiety. The chlorine atoms are electron-withdrawing, which can affect the electron density on the aromatic ring and the attached hydroxylamine group. This, in turn, can alter the molecule's reactivity and its interaction with light.
Mechanistic Insights from Computational Simulations of Reactions Involving Hydroxylamines
Computational simulations provide valuable insights into the mechanisms of reactions involving hydroxylamines. saudijournals.com These simulations can model the reaction pathways, identify transition states, and calculate activation energies. saudijournals.com For instance, the amination of various nucleophiles using hydroxylamine derivatives has been studied computationally to understand the reaction scope and efficiency. researchgate.netresearchgate.net Such studies are instrumental in designing new synthetic routes and understanding the factors that control reaction outcomes. saudijournals.com
Computational Prediction of Optical Properties
Applications in Organic Synthesis and Materials Science
O-(2,4-Dichlorophenyl)hydroxylamine as a Versatile Building Block in Multistep Synthesis
This compound is a valuable intermediate in organic synthesis. evitachem.com Its hydroxylamine (B1172632) functional group, attached to a 2,4-dichlorophenyl ring, makes it a reactive species for constructing larger, more complex molecular architectures. evitachem.com The presence of the dichlorophenyl group can influence the reactivity and properties of the resulting molecules, a feature that is often exploited in the design of new compounds.
The utility of this compound as a building block stems from the nucleophilic nature of the nitrogen atom in the hydroxylamine group. evitachem.com This allows it to readily react with electrophilic centers, such as those in carbonyl compounds, to form new carbon-nitrogen bonds. evitachem.comyoutube.com This reactivity is fundamental to its application in the synthesis of a variety of heterocyclic systems.
Synthesis of Complex Organic Molecules
The strategic incorporation of this compound into synthetic pathways enables the assembly of intricate organic molecules. nanobioletters.comrsc.org Its ability to participate in cyclization reactions is particularly noteworthy. For instance, it can be used to introduce specific functionalities and structural motifs that are essential for the desired properties of the target molecule. The synthesis of complex molecules often involves a series of carefully planned steps, and this compound can be a key reagent in one or more of these transformations.
Construction of Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds
A significant application of this compound is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. pku.edu.cnresearchgate.net Specifically, it is instrumental in forming heterocycles that incorporate both nitrogen and oxygen atoms. These scaffolds are prevalent in many biologically active compounds and functional materials.
Isoxazoles, five-membered aromatic rings containing adjacent nitrogen and oxygen atoms, can be synthesized using this compound. youtube.com The classical approach involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound. youtube.com In this reaction, the amino group of the hydroxylamine initially forms an imine with one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, leading to the formation of the isoxazole (B147169) ring after dehydration. youtube.com
Chalcones, which are α,β-unsaturated ketones, also serve as valuable precursors for isoxazole synthesis in reactions with hydroxylamines. wpmucdn.com The reaction proceeds through a ketone addition and subsequent heterocycle formation, ultimately yielding a disubstituted isoxazole. wpmucdn.com Ultrasound-assisted synthesis has been shown to be an efficient method for the reaction of chalcones with hydroxylamine hydrochloride to produce isoxazoles, often resulting in high yields in a short amount of time. nanobioletters.com
Table 1: Examples of Isoxazole Synthesis
| Reactant 1 | Reactant 2 | Product |
| This compound | 1,3-Dicarbonyl Compound | 3,5-Disubstituted Isoxazole |
| This compound | Chalcone | Disubstituted Isoxazole |
This table provides a generalized representation of isoxazole synthesis.
The versatility of this compound extends to the synthesis of a variety of other important heterocyclic systems.
Pyrazoles: These are five-membered aromatic heterocycles with two adjacent nitrogen atoms. While pyrazole (B372694) synthesis typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), derivatives of hydroxylamine can also be employed in related synthetic strategies. nih.govdergipark.org.tr For instance, a one-pot method involving 1,3-diketone intermediates and hydrazine monohydrate is a common route to pyrazole cores. nih.gov
Imidazoles: These are five-membered aromatic heterocycles with two non-adjacent nitrogen atoms. The synthesis of imidazole (B134444) rings can be achieved through various routes, often involving the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine.
Triazoles: These are five-membered heterocyclic rings containing three nitrogen atoms. There are two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are significant in medicinal chemistry. nih.gov The synthesis of 1,2,4-triazoles can be achieved through several methods, including the reaction of nitriles with hydroxylamine, followed by cyclization. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of substituted 1,2,4-triazoles. nih.gov
Oxadiazoles: These are five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are particularly important. ijper.orgnih.gov A common synthetic route to 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives. researchgate.net Amidoximes can be prepared from the corresponding nitriles and hydroxylamine. researchgate.net A base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride has also been reported. rsc.org
Table 2: Synthesis of Various Heterocycles
| Heterocycle | General Precursors |
| Pyrazole | 1,3-Dicarbonyl compound, Hydrazine/Hydroxylamine derivative |
| Imidazole | Dicarbonyl compound, Aldehyde, Ammonia/Amine |
| 1,2,4-Triazole (B32235) | Nitrile, Hydroxylamine |
| 1,2,4-Oxadiazole | Amidoxime, Carboxylic acid/derivative |
This table provides a generalized overview of synthetic precursors for various heterocycles.
Derivatization for Analytical Applications (e.g., Spectrophotometric Assays, HPLC Detection)
Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more suitable for detection and quantification. This compound and related hydroxylamine derivatives can be used as derivatizing agents, particularly for the analysis of carbonyl compounds. evitachem.com
The reaction of a hydroxylamine with an aldehyde or ketone to form an oxime is a well-established method for the derivatization of these carbonyl compounds. The resulting oxime often has improved chromatographic properties and can be more readily detected by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. rsc.orgresearchgate.net Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy for the HPLC analysis of compounds containing amino or hydroxylamino groups. rsc.orgthermofisher.com This approach enhances the sensitivity and selectivity of the analytical method. rsc.org
The choice of derivatizing agent is crucial and depends on the analyte and the analytical technique being used. For instance, reagents that introduce a chromophore or fluorophore into the analyte molecule can significantly improve detection limits in spectrophotometric or fluorescence-based assays. thermofisher.comnih.gov
Table 3: Common Derivatizing Agents for HPLC Analysis
| Derivatizing Agent | Functional Group Targeted | Detection Method |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines, Hydroxylamines | UV, Fluorescence |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| Dansyl chloride (DC) | Phenolic hydroxyl, Alcohol hydroxyl, Amines | Fluorescence |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Amines | UV |
This table lists common derivatizing agents and their applications in HPLC.
Design and Exploration of Derivatives and Analogues of O 2,4 Dichlorophenyl Hydroxylamine
The strategic design of derivatives and analogues of O-(2,4-dichlorophenyl)hydroxylamine is a key area of chemical research, driven by the need to fine-tune reactivity and expand the synthetic utility of this class of compounds. Modifications primarily target the aryl ring and the hydroxylamine (B1172632) functionality, leading to a diverse library of related structures for various applications in organic synthesis.
Analytical Characterization Methodologies for O 2,4 Dichlorophenyl Hydroxylamine and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of O-(2,4-dichlorophenyl)hydroxylamine. By interacting with the molecule at the atomic and molecular levels, these techniques provide detailed information about its framework and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would likely appear as a complex multiplet pattern in the downfield region (typically between 7.0 and 7.5 ppm) due to spin-spin coupling. The protons of the hydroxylamine (B1172632) group (-ONH₂) would exhibit signals whose chemical shifts are sensitive to solvent and concentration. The -NH₂ protons would likely appear as a broad singlet, and the -OH proton, if observable, would also be a singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would anticipate six distinct signals for the six carbon atoms of the dichlorophenyl ring. The chemical shifts of these carbons would be influenced by the presence of the chlorine and hydroxylamine substituents. The carbon atom attached to the oxygen of the hydroxylamine group would be expected to resonate at a specific downfield position.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | 7.0 - 7.5 | Multiplet |
| ¹H (-NH₂) | Variable | Broad Singlet |
| ¹³C (Aromatic) | 110 - 150 | Singlet |
Mass Spectrometry (MS and LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LCMS), it also allows for the separation and analysis of complex mixtures.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Fragmentation analysis would reveal characteristic daughter ions resulting from the cleavage of the parent molecule. Common fragmentation pathways could include the loss of the hydroxylamine group or cleavage of the C-O bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
Elemental Analysis (CHNS/O) for Purity and Composition Determination
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. Oxygen content is often determined by difference. This technique is fundamental for verifying the empirical formula of a synthesized compound and assessing its purity. For this compound (C₆H₅Cl₂NO), the theoretical elemental composition can be calculated and compared with experimental values to confirm the identity and purity of the compound.
Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 6 | 72.06 | 40.48% |
| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.84% |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 39.85% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.87% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.99% |
| Total | 178.02 | 100.00% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for the analysis and purification of this compound.
Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could also be employed. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities.
Patent literature indicates that this compound can be purified by chromatography on silica (B1680970) gel using methylene (B1212753) chloride as the eluent. This is a form of normal-phase column chromatography.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Traditional synthesis methods for hydroxylamine (B1172632) derivatives often involve harsh conditions and hazardous reagents. evitachem.com Emerging research focuses on creating greener and more selective synthetic pathways.
Key areas of development include:
Electrocatalytic Synthesis: The electrocatalytic reduction of nitroaromatics presents a promising sustainable alternative for producing hydroxylamines. This method uses renewable energy sources and can be performed under mild conditions, reducing the environmental impact compared to conventional chemical reductions. nih.gov For instance, the electrosynthesis of hydroxylamine from nitrate/nitrite has been demonstrated with high Faradaic efficiency. nih.gov
Phase Transfer Catalysis: The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can improve reaction efficiency and yield in the synthesis of O-substituted hydroxylamines. This approach facilitates the reaction between aqueous and organic phases, often leading to milder reaction conditions and easier product separation. google.com
Solid-Phase Synthesis: Solid-phase synthesis techniques offer advantages in terms of purification and high-throughput screening of derivatives. evitachem.com By anchoring the hydroxylamine precursor to a resin, excess reagents and byproducts can be easily washed away, simplifying the purification process. evitachem.com
Ultrasound-Assisted Synthesis: Ultrasound has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds. evitachem.com This technique can reduce reaction times from hours to minutes and decrease energy consumption. evitachem.com
Table 1: Comparison of Synthetic Methodologies for Hydroxylamine Derivatives
| Method | Key Advantages | Challenges |
| Conventional Chemical Synthesis | Established and well-understood procedures. evitachem.com | Often requires harsh conditions, hazardous reagents, and produces significant waste. evitachem.com |
| Electrocatalytic Synthesis | Sustainable, uses renewable energy, mild conditions. nih.gov | Requires specialized equipment, catalyst stability can be an issue. nih.gov |
| Phase Transfer Catalysis | Improved reaction rates, milder conditions, easier separation. google.com | Catalyst cost and potential for contamination. |
| Solid-Phase Synthesis | Simplified purification, potential for automation and high-throughput synthesis. evitachem.com | Higher initial cost of resins, potential for lower overall yields. evitachem.com |
| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. evitachem.com | Scalability can be a challenge for industrial applications. |
Expanded Exploration of Reactivity in Advanced Organic Transformations
O-(2,4-dichlorophenyl)hydroxylamine is a versatile reagent in organic synthesis. evitachem.com Its reactivity as a nucleophile allows it to participate in a variety of transformations. evitachem.com Future research will likely focus on expanding its applications in complex molecule synthesis.
Potential areas for exploration include:
C-N Bond Formation: As an aminating agent, O-substituted hydroxylamines are valuable for creating carbon-nitrogen bonds, which are fundamental in many biologically active molecules. rsc.org Research into new catalytic systems could expand the scope of these reactions to include a wider range of substrates.
Heterocycle Synthesis: The compound can be used as a precursor for synthesizing various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. nih.gov For example, it can be used to create triazole derivatives with potential cytotoxic activity against cancer cells. nih.gov
Multicomponent Reactions: Designing new multicomponent reactions involving this compound could provide efficient pathways to complex molecular architectures from simple starting materials. rsc.org
Application in Design of Advanced Functional Materials
The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced functional materials.
Polymers: The hydroxylamine functionality can be used to synthesize or modify polymers, potentially imparting new properties such as improved thermal stability or altered electronic characteristics. For instance, related compounds are used as precursors for high-performance polymers like nylon. nih.gov
Agrochemicals: O-substituted hydroxylamines are important intermediates in the synthesis of some herbicides. google.com Further research could lead to the development of new, more selective, and environmentally benign agrochemicals.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones.
Computational Studies: In silico studies using quantum chemical calculations can provide valuable insights into reaction pathways and transition states. rsc.org For example, computational methods have been used to elucidate the mechanism of hydrazine (B178648) formation from the reaction of hydroxylamine with a phosphate (B84403) ester. rsc.org
Spectroscopic Analysis: Advanced spectroscopic techniques can be employed to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms. evitachem.com
By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in medicine, materials science, and sustainable chemistry.
Q & A
Q. What are the common synthetic pathways for O-(2,4-dichlorophenyl)hydroxylamine, and what reagents are typically employed?
The compound is synthesized via nucleophilic substitution using hydroxylamine derivatives and halogenated aromatic precursors. For example, describes a route using 2,4-dichlorobenzyl chloride and butanone oxime in dimethyl sulfoxide (DMSO) with ionic liquid catalysts (e.g., [Bmim]OH). Key steps include temperature control (60–80°C) and purification via recrystallization. Methodological considerations include monitoring reaction progress with TLC and optimizing pH to minimize by-products like quinones or carboxylic acids .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydroxylamine group presence.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ at m/z 218.6). Reference spectra from analogs in and can aid interpretation .
Q. What safety protocols are essential when handling this compound in the lab?
Q. What are the primary reactivity patterns of this compound in organic synthesis?
The hydroxylamine group undergoes:
- Oxidation: Forms nitroso or nitro derivatives under mild oxidizing conditions (e.g., H₂O₂).
- Reduction: Yields amines using catalysts like Pd/C ( ).
- Condensation: Reacts with carbonyl compounds to form oximes ().
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
Advanced strategies include:
- Solvent screening: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of hydroxylamine ( ).
- Catalyst design: Ionic liquids ([Bmim]OH) improve yield (85–90%) by stabilizing intermediates ( ).
- Kinetic studies: Use in-situ FTIR or Raman spectroscopy to track intermediates and adjust stoichiometry .
Q. What advanced analytical methods resolve discrepancies in reported oxidation products of this compound?
Contradictions in oxidation pathways (e.g., quinone vs. nitroso products) can be addressed via:
Q. How does this compound interact with transition-metal catalysts in N-amination reactions?
highlights Mn(III)-catalyzed N-amination, where the compound acts as an aminating agent. Mechanistic studies using EPR spectroscopy reveal Mn(V)-nitrene intermediates. Key parameters:
Q. What methodologies detect trace impurities or degradation products in this compound batches?
Advanced approaches include:
- LC-MS/MS with MRM mode for sensitive detection of chlorinated by-products.
- Stability studies: Accelerated degradation under heat/light (40°C, UV light) followed by GC-MS analysis ( ).
- ICP-MS for heavy metal contamination screening (e.g., residual catalysts) .
Q. How can structural modifications of this compound enhance its utility in enzyme inhibition studies?
- Derivatization: Introduce electron-withdrawing groups (e.g., nitro) to improve binding affinity ( ).
- Isosteric replacement: Substitute the hydroxylamine group with a hydroxamic acid moiety for protease inhibition ( ).
- Kinetic assays: Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
Q. What environmental fate and toxicity profiles should be considered for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
